molecular formula C10H5BrN2 B3034617 5-Bromoquinoline-3-carbonitrile CAS No. 1974296-18-8

5-Bromoquinoline-3-carbonitrile

Cat. No. B3034617
CAS RN: 1974296-18-8
M. Wt: 233.06 g/mol
InChI Key: PIOIKNIQZCHACX-UHFFFAOYSA-N
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Description

5-Bromoquinoline-3-carbonitrile is a highly active chemical compound that has gained significant attention in the scientific community due to its potential implications in various fields of industry and research . It has a molecular weight of 233.06 g/mol.


Synthesis Analysis

Quinoline, the core structure of 5-Bromoquinoline-3-carbonitrile, has been synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . More efficient methods that reduce reaction time and increase yield have also been developed, such as metal nanoparticle-catalyzed reactions .


Molecular Structure Analysis

The molecular formula of 5-Bromoquinoline-3-carbonitrile is C10H5BrN2. It is a nitrogen-containing heterocycle, which is common in organic and pharmaceutical chemistry .


Chemical Reactions Analysis

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Several publications over the last few decades have specified various methods of synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromoquinoline-3-carbonitrile include a molecular weight of 233.06 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Bromoquinoline-3-carbonitrile serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for synthesizing quinoline-based drugs. By introducing various substituents, scientists can fine-tune the pharmacological properties, such as bioavailability, selectivity, and potency. The compound’s structural features make it an attractive starting point for developing antiviral, anticancer, or anti-inflammatory agents .

Corrosion Inhibition

In the field of materials science and corrosion protection, 5-Bromoquinoline-3-carbonitrile has garnered attention. Researchers investigate its ability to inhibit corrosion on metal surfaces, particularly mild steel. By modifying the compound’s structure, they aim to enhance its effectiveness as a corrosion inhibitor in aggressive environments, such as acidic solutions .

Ligand Design for Transition Metal Complexes

Quinoline derivatives, including 5-Bromoquinoline-3-carbonitrile, serve as ligands in coordination chemistry. These ligands can coordinate with transition metal ions, forming stable complexes. Researchers explore their applications in catalysis, luminescent materials, and molecular recognition. The presence of the cyano group (–CN) in this compound contributes to its coordination properties .

Safety and Hazards

5-Bromoquinoline-3-carbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

properties

IUPAC Name

5-bromoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIKNIQZCHACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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